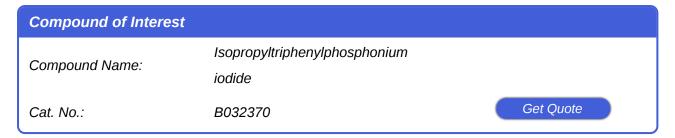


Isopropyltriphenylphosphonium iodide synthesis procedure and mechanism

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An In-depth Technical Guide to the Synthesis and Mechanism of Isopropyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyltriphenylphosphonium iodide is a quaternary phosphonium salt widely utilized in organic synthesis. Its primary application is as a precursor to the corresponding phosphonium ylide, a key reagent in the Wittig reaction for the stereoselective synthesis of alkenes.[1] Specifically, the ylide derived from this salt is used to introduce an isopropylidene group (=C(CH₃)₂) onto aldehydes and ketones. Additionally, the salt finds utility as a phase transfer catalyst, facilitating reactions between reagents in immiscible phases.[1] This guide provides a detailed overview of its synthesis, reaction mechanism, and key characterization data.

Synthesis and Mechanism

The synthesis of **isopropyltriphenylphosphonium iodide** is a classic example of phosphonium salt formation, proceeding via a bimolecular nucleophilic substitution (SN2) reaction.

Overall Reaction







The overall reaction involves the treatment of triphenylphosphine with 2-iodopropane (isopropyl iodide).

Reactants: Triphenylphosphine, 2-lodopropane Product: **Isopropyltriphenylphosphonium iodide**

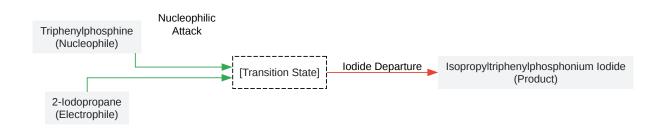
Reaction Mechanism

The reaction mechanism is a direct SN2 displacement. Triphenylphosphine serves as the nucleophile, utilizing the lone pair of electrons on the phosphorus atom.

- Nucleophilic Attack: The phosphorus atom of triphenylphosphine attacks the electrophilic secondary carbon atom of 2-iodopropane.
- Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is partially formed and the C-I bond is partially broken.
- Leaving Group Departure: The iodide ion is displaced as the leaving group, resulting in the formation of the stable tetracoordinate phosphonium salt.

It is important to note that SN2 reactions at secondary carbons, such as in 2-iodopropane, are generally slower and more sterically hindered than at primary carbons.[1] This can lead to lower reaction rates or yields compared to the synthesis of analogous primary alkylphosphonium salts.





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Caption: SN2 mechanism for the synthesis of **Isopropyltriphenylphosphonium iodide**.

Experimental Protocol

While a specific, detailed protocol for **isopropyltriphenylphosphonium iodide** is not readily available in the primary literature, the following procedure is adapted from established methods for synthesizing analogous phosphonium salts, such as methyltriphenylphosphonium iodide.[2] This protocol serves as a representative methodology.

Materials:

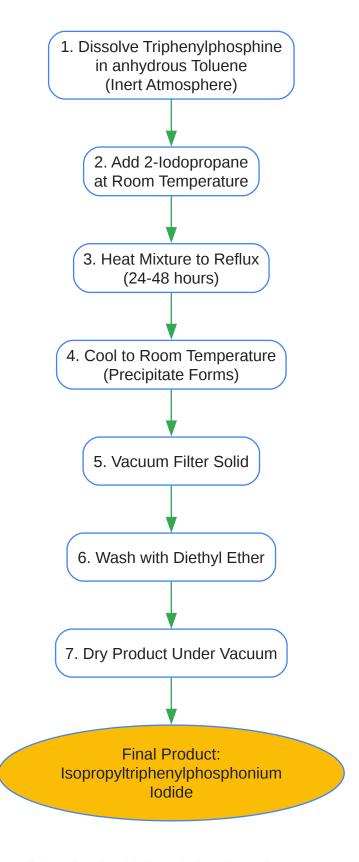
- Triphenylphosphine (C₁₈H₁₅P, MW: 262.29 g/mol)
- 2-lodopropane (C₃H₇I, MW: 169.99 g/mol)
- Toluene (anhydrous)
- Diethyl ether (anhydrous)



Procedure:

- Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (e.g., 26.2 g, 0.10 mol, 1.0 equiv) in 100 mL of anhydrous toluene.
- Reagent Addition: Add 2-iodopropane (e.g., 18.7 g, 0.11 mol, 1.1 equiv) to the stirring solution at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate. Note: Due to the secondary nature of the alkyl halide, a longer reaction time and heating are generally required compared to primary halides.
- Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is insoluble in toluene and will precipitate out.
- Purification: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
- Drying: Dry the resulting white to pale yellow powder under vacuum to yield the final product, isopropyltriphenylphosphonium iodide.





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Caption: Experimental workflow for the synthesis of Isopropyltriphenylphosphonium iodide.



Data Presentation

The following tables summarize the key quantitative data for **isopropyltriphenylphosphonium iodide**.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)	
CAS Number	24470-78-8	[1][3]	
Molecular Formula	C21H22IP	[1][3]	
Molecular Weight	432.28 g/mol	[1]	
Appearance	White to pale yellow crystalline powder	[1][4]	
Melting Point	194-197 °C	[1][5]	
Purity (Assay)	>98%		
Solubility	Soluble in water and methanol; insoluble in benzene.	[4]	

Table 2: Spectroscopic Data (Predicted)

Note: Experimental NMR data for **isopropyltriphenylphosphonium iodide** is not readily available in the cited literature. The following are predicted chemical shifts based on the analysis of similar phosphonium salts and general NMR principles.



Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
¹ H NMR	7.7 - 8.0	multiplet	Phenyl protons (ortho to P), deshielded by induction and anisotropy.
7.5 - 7.7	multiplet	Phenyl protons (meta and para to P).	
4.5 - 5.0	multiplet	Methine proton (-CH-), deshielded by the adjacent phosphonium center.	
1.5 - 1.7	doublet	Methyl protons (-CH₃), coupled to the methine proton.	
¹³ C NMR	134 - 136	doublet	Phenyl carbons (para).
133 - 135	doublet	Phenyl carbons (ortho).	
130 - 132	doublet	Phenyl carbons (meta).	
118 - 120	doublet	Phenyl carbons (ipso), strongly coupled to phosphorus.	
28 - 32	doublet	Methine carbon (- CH-), strongly coupled to phosphorus.	
16 - 18	doublet	Methyl carbons (- CH₃), coupled to phosphorus.	



			Typical range for
³¹ P NMR	+25 to +35	singlet	tetracoordinate
			phosphonium salts.

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